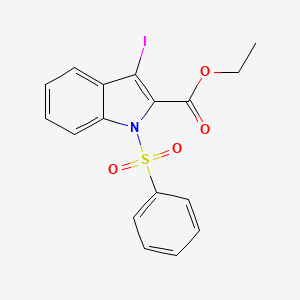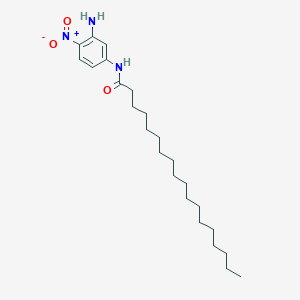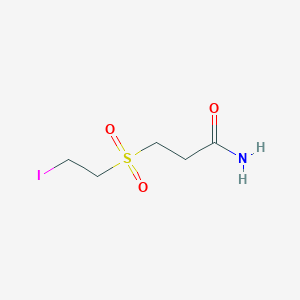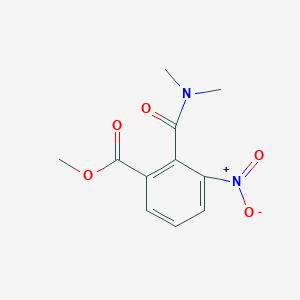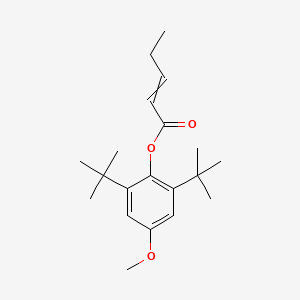
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group, and the aromatic ring is substituted with two tert-butyl groups. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methoxyphenol with pent-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Used in the production of stabilizers for plastics, rubber, and other materials.
Mécanisme D'action
The antioxidant activity of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents it from undergoing further oxidation. The methoxy group also contributes to the compound’s electron-donating properties, making it an effective antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
Uniqueness
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is unique due to its specific structure, which combines the antioxidant properties of both BHT and BHA. The presence of the pent-2-enoate group provides additional functionality, making it suitable for specialized applications in various industries.
Propriétés
Numéro CAS |
137569-21-2 |
|---|---|
Formule moléculaire |
C20H30O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(2,6-ditert-butyl-4-methoxyphenyl) pent-2-enoate |
InChI |
InChI=1S/C20H30O3/c1-9-10-11-17(21)23-18-15(19(2,3)4)12-14(22-8)13-16(18)20(5,6)7/h10-13H,9H2,1-8H3 |
Clé InChI |
UDVDEDMNPWMOKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(=O)OC1=C(C=C(C=C1C(C)(C)C)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


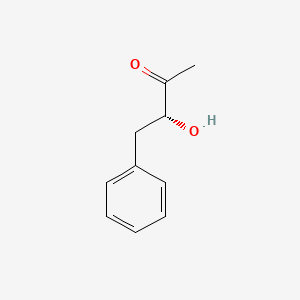
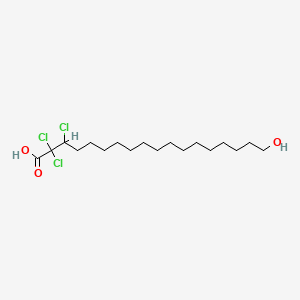
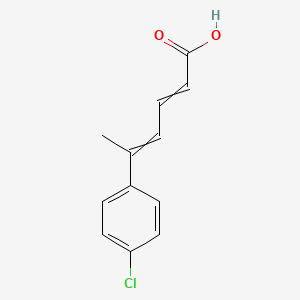
![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
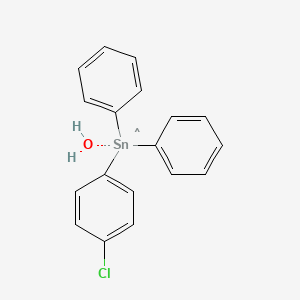
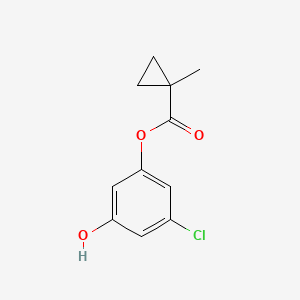
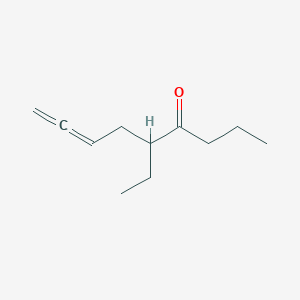
![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
